molecular formula C15H23N3O3S B6708242 methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate

methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate

Cat. No.: B6708242
M. Wt: 325.4 g/mol
InChI Key: LHENNRVVOXYQEK-MEBBXXQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole moiety, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole moiety and the methyl groups. Common reagents used in these reactions include alkyl halides, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine and thiazole derivatives.

    Thiazole-containing compounds: Known for their biological activity and use in drug development.

    Pyrrolidine derivatives: Commonly used in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-10-8-18(9-15(10,3)13(19)21-4)14(20)16-6-5-12-17-7-11(2)22-12/h7,10H,5-6,8-9H2,1-4H3,(H,16,20)/t10-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHENNRVVOXYQEK-MEBBXXQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)C(=O)OC)C(=O)NCCC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@]1(C)C(=O)OC)C(=O)NCCC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.